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Compound of Interest

Compound Name: Egfr-IN-63

Cat. No.: B12400991

Disclaimer: Initial searches for a compound specifically named "Egfr-IN-63" did not yield any
publicly available information. This designation may correspond to an internal, unpublished, or
incorrectly labeled compound. To fulfill the core requirements of the request for a detailed
technical guide on an Epidermal Growth Factor Receptor (EGFR) inhibitor, this whitepaper will
focus on Osimertinib (AZD9291), a well-documented and clinically significant third-generation
EGFR inhibitor. The information and experimental protocols provided for Osimertinib are
intended to serve as a representative example of the in-depth technical data available for such
compounds.

Introduction to Osimertinib

Osimertinib (marketed as Tagrisso™) is an oral, third-generation, irreversible EGFR tyrosine
kinase inhibitor (TKI).[1][2][3] It was specifically designed to target both the common sensitizing
EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M
resistance mutation, which is a primary mechanism of acquired resistance to first- and second-
generation EGFR TKiIs.[1][4][5] A key advantage of Osimertinib is its selectivity for mutant
forms of EGFR over the wild-type receptor, which is intended to reduce toxicity.[1][6][7]

Chemical Structure and Properties

Osimertinib is a mono-anilino-pyrimidine compound.[1] Its chemical name is N-(2-{2-
dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-
yllamino}phenyl)prop-2-enamide.[8] It is typically supplied as a mesylate salt.[8]
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Chemical Structure

The chemical structure of Osimertinib is provided below:

IUPAC Name: N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-
yhpyrimidin-2-ylJamino}phenyl)prop-2-enamide[8]

A 2D chemical structure image would be placed here in a full whitepaper.

Physicochemical and Pharmacokinetic Properties

A summary of the key quantitative properties of Osimertinib is presented in the table below.

Property Value Source
Molecular Formula C28H33N702 [8]
Molar Mass 499.619 g-mol-1 [8]
Water Solubility 0.0224 mg/mL [2]
LogP 4.47 2]
pKa (Strongest Basic) 8.87 [2]
Absolute Bioavailability 70% (90% CI 67, 73) 9]
Plasma Protein Binding 95% [2]
Apparent Volume of
Distribution (Vss/F) 8L [2109]
Apparent Plasma Clearance 14.3L/h [2][9]
Elimination Half-life Approximately 48 hours [2][8]
Time to Peak Plasma

Median of 6 hours [2][9]

Concentration (Tmax)

_ Primarily via CYP3A4 and
Metabolism [2][9]
CYP3A5

) Primarily in feces (68%) and to
Excretion o [21[8]
a lesser extent in urine (14%)
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Mechanism of Action and Signaling Pathway

Osimertinib functions as an irreversible inhibitor of the EGFR tyrosine kinase.[1] It forms a
covalent bond with the cysteine-797 residue within the ATP-binding site of mutant EGFR.[1][6]
This action blocks the autophosphorylation of the receptor and subsequent downstream
signaling cascades that are crucial for cancer cell proliferation and survival, such as the
RAS/RAF/MEK/ERK and PI3K/AKT pathways.[6][10]

Its selectivity for sensitizing mutations (e.g., exon 19 deletion, L858R) and the T790M
resistance mutation, while sparing wild-type EGFR, is a hallmark of its third-generation status.
[1][11] In vitro studies have shown that Osimertinib inhibits EGFR phosphorylation in cell lines
with T790M mutations with a mean IC50 of less than 15 nM, while having a significantly lower
potency against wild-type EGFR (mean IC50: 480-1865 nM).[1]

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5571822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571822/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-osimertinib-mesylate
https://synapse.patsnap.com/article/what-is-the-mechanism-of-osimertinib-mesylate
https://www.researchgate.net/publication/361358256_MERTK_activation_drives_osimertinib_resistance_in_EGFR-mutant_non-small_cell_lung_cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571822/
https://www.bocsci.com/resources/egfr-inhibitors-and-egfr-signaling-pathway.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571822/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

EGF/TGF-a

(e.g., L858R, ex19del, T790M)

Mutant EGFR

Covalent
Inhibition
(Cys797)

Dimerization &
Autophosphorylation

Dpwnstream Signgling
RAS PI3K > STAT3
‘oo
RAF AKT
!

MEK
!
ERK

Cell Proliferation,
Survival, Growth

Click to download full resolution via product page

EGFR signaling pathway and the inhibitory action of Osimertinib.
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Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (Cell-Based)

This protocol provides a representative method for determining the inhibitory activity (IC50) of a
compound like Osimertinib on EGFR phosphorylation in a cellular context.

Objective: To measure the concentration-dependent inhibition of EGFR autophosphorylation by
Osimertinib in a human cancer cell line harboring a relevant EGFR mutation (e.g., H1975 cells,
which express L858R/T790M mutant EGFR).

Materials:

H1975 non-small cell lung cancer (NSCLC) cell line

e Growth medium (e.g., RPMI-1640 with 10% FBS)

o Osimertinib stock solution (in DMSO)

e Phosphate-buffered saline (PBS)

o Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit

o SDS-PAGE gels and electrophoresis apparatus

o Western blotting apparatus

e Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
o HRP-conjugated secondary antibody

e Chemiluminescent substrate (ECL)

e Imaging system for chemiluminescence detection

o 96-well cell culture plates
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Methodology:

Cell Seeding: Plate H1975 cells in 96-well plates at a predetermined density (e.g., 1 x 10"4
cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12]

Compound Treatment: Prepare serial dilutions of Osimertinib in growth medium from the
DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should
be kept constant (e.g., <0.1%). Replace the medium in the wells with the medium containing
the various concentrations of Osimertinib or vehicle control.

Incubation: Incubate the cells with the compound for a specified period (e.g., 2 hours).[13]

Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to
each well to extract total cellular proteins.

Protein Quantification: Determine the protein concentration of each lysate using a BCA
protein assay to ensure equal protein loading for the subsequent steps.

SDS-PAGE and Western Blotting:

o Normalize the protein lysates to the same concentration and load equal amounts onto an
SDS-PAGE gel.

o Separate the proteins by electrophoresis.
o Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

[e]

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

o

Incubate the membrane with the primary antibody against phospho-EGFR overnight at
4°C.

o

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

[¢]

Detect the signal using an ECL substrate and an imaging system.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.selleckchem.com/products/azd9291.html
https://www.researchgate.net/figure/Osimertinib-inhibits-the-level-of-p-EGFR-and-downstream-signaling-pathways-which_fig1_344315450
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total
EGFR to confirm equal protein loading.

» Data Analysis:

o Quantify the band intensities for phospho-EGFR and total EGFR using densitometry
software.

o Normalize the phospho-EGFR signal to the total EGFR signal for each concentration.

o Plot the normalized phospho-EGFR signal against the logarithm of the Osimertinib
concentration.

o Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the
concentration of the inhibitor required to reduce the phospho-EGFR signal by 50%.
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Workflow for an in vitro cell-based EGFR inhibition assay.
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Synthesis Overview

The synthesis of Osimertinib is a multi-step process.[14][15] One reported route involves the
coupling of key intermediates, such as a substituted aniline derivative with a pyrimidine moiety,
followed by the introduction of the acrylamide group which is crucial for its covalent binding
mechanism.[16] For example, a common synthetic strategy involves the SNAr reaction of a
nitroaniline with a dichloropyrimidine, followed by further substitutions, nitro group reduction,
and final acylation to yield Osimertinib.[16] The process requires careful control of reaction
conditions to achieve high purity and yield.[14][17]

Conclusion

Osimertinib is a potent and selective third-generation EGFR inhibitor that has significantly
advanced the treatment of EGFR-mutated non-small cell lung cancer, particularly in cases with
the T790M resistance mutation. Its mechanism of action, involving the irreversible covalent
inhibition of mutant EGFR, provides a clear rationale for its clinical efficacy. The experimental
protocols and data presented in this guide offer a technical overview of the characterization of
such targeted therapeutic agents, serving as a valuable resource for researchers and
professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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